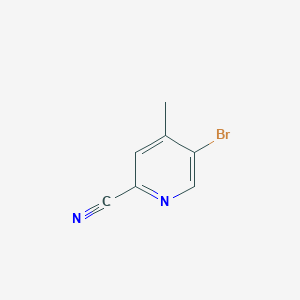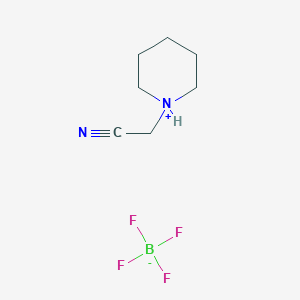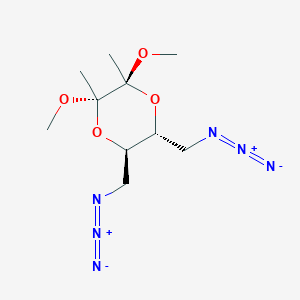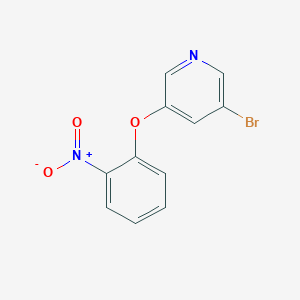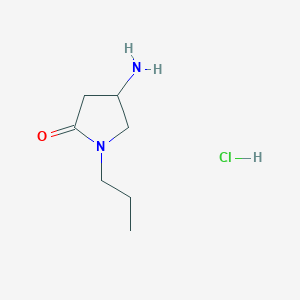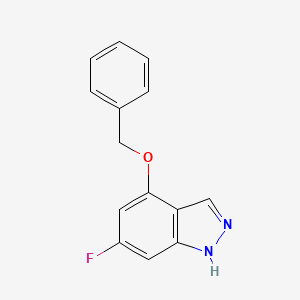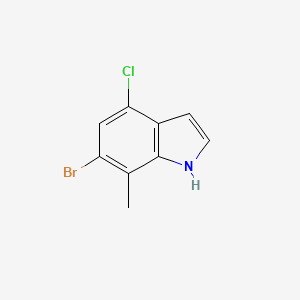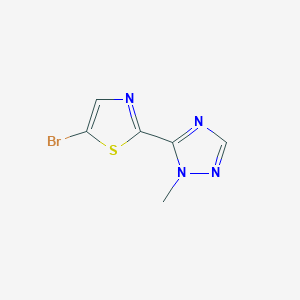
7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is a chemical compound . It contains a total of 73 bonds, including 40 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, and 4 nine-membered rings . The molecule consists of 33 Hydrogen atoms, 34 Carbon atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is characterized by a total of 73 bonds, including 40 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, and 4 nine-membered rings .Scientific Research Applications
Organic Electronics
7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene: is utilized in the domain of organic electronics due to its potential as a blue-emitting material in electroluminescent devices . The compound’s structure, particularly the spirobifluorene linkage, is instrumental in reducing crystallization tendencies. This structural feature also enhances color stability by preventing the formation of aggregates or excimers, which are often a challenge in the development of stable and efficient organic electronic devices .
OLEDs (Organic Light-Emitting Diodes)
In OLED technology, 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene could be investigated for its electroluminescent properties. The bromine atoms present in the compound could be used for further functionalization, leading to the synthesis of novel materials that emit light when an electric current is applied. These materials are crucial for developing high-quality display and lighting technologies .
properties
IUPAC Name |
2-bromo-7-(9,9-diethylfluoren-2-yl)-9,9-diethylfluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33Br/c1-5-33(6-2)29-12-10-9-11-25(29)26-16-13-22(19-30(26)33)23-14-17-27-28-18-15-24(35)21-32(28)34(7-3,8-4)31(27)20-23/h9-21H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRFAFFQMZGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)Br)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694853 |
Source


|
| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862847-75-4 |
Source


|
| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

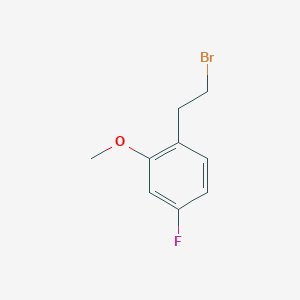
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
